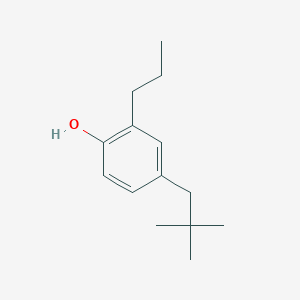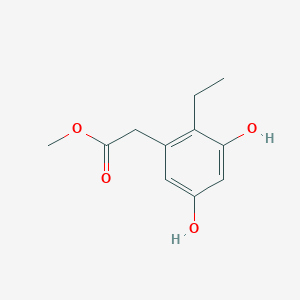
2-n-Propylthiopyrrole
Übersicht
Beschreibung
2-n-Propylthiopyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. The addition of a propylthio group at the second position of the pyrrole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Propylthiopyrrole typically involves the reaction of pyrrole with propylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of propylthiol to form the desired product under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-n-Propylthiopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions often require a polar aprotic solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrroles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-n-Propylthiopyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-n-Propylthiopyrrole involves its interaction with various molecular targets. The propylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(Methylthio)-1H-pyrrole
- 2-(Ethylthio)-1H-pyrrole
- 2-(Butylthio)-1H-pyrrole
Comparison: 2-n-Propylthiopyrrole is unique due to the specific length and structure of its propylthio group, which influences its chemical reactivity and biological activity. Compared to its methylthio and ethylthio analogs, the propylthio derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C7H11NS |
|---|---|
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
2-propylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C7H11NS/c1-2-6-9-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3 |
InChI-Schlüssel |
TWPRWSPUSCHGBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC=CN1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8624535.png)

![4-{[5-(3-Iodophenyl)-2H-tetrazol-2-yl]methyl}benzoic acid](/img/structure/B8624546.png)




